1-Iodohex-1-yne

Hydroboration Reaction Kinetics Organoborane Synthesis

1-Iodohex-1-yne (CAS 1119-67-1, molecular formula C6H9I, molecular weight 208.04 g/mol) is a 1-iodoalkyne derivative, characterized by a terminal iodine atom directly bonded to an sp-hybridized alkynyl carbon. This class of compounds exhibits dual electrophilic and nucleophilic character, making them versatile intermediates in transition metal-catalyzed cross-couplings and other carbon–carbon bond-forming reactions.

Molecular Formula C6H9I
Molecular Weight 208.04 g/mol
CAS No. 1119-67-1
Cat. No. B173222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodohex-1-yne
CAS1119-67-1
Synonyms1-Iodo-1-hexyne
Molecular FormulaC6H9I
Molecular Weight208.04 g/mol
Structural Identifiers
SMILESCCCCC#CI
InChIInChI=1S/C6H9I/c1-2-3-4-5-6-7/h2-4H2,1H3
InChIKeySACKEEAAIYXWOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodohex-1-yne (CAS 1119-67-1) – Properties and Class Baseline for Procurement Evaluation


1-Iodohex-1-yne (CAS 1119-67-1, molecular formula C6H9I, molecular weight 208.04 g/mol) is a 1-iodoalkyne derivative, characterized by a terminal iodine atom directly bonded to an sp-hybridized alkynyl carbon . This class of compounds exhibits dual electrophilic and nucleophilic character, making them versatile intermediates in transition metal-catalyzed cross-couplings and other carbon–carbon bond-forming reactions [1]. The reactivity profile of 1-iodoalkynes differs fundamentally from their chloro- and bromo- counterparts, primarily due to the substantially lower carbon–iodine bond dissociation energy and enhanced leaving-group capability of iodide [2].

1-Iodoalkyne class with terminal C–I bond supports oxidative addition in Pd, Cu, and other transition metal catalysis.
Reported higher reactivity than 1-bromo and 1-chloro analogs in hydroboration and cross-coupling under comparable conditions.
Suitable for stereoselective alkenylborane synthesis, alkynyl amide formation, and radical atom-transfer cyclizations.

Why 1-Iodohex-1-yne Cannot Be Replaced by Its 1-Bromo or 1-Chloro Analogs


While 1-halo-1-alkynes as a class are widely employed in cross-coupling and hydroboration chemistries, their individual halogen substituents produce dramatic differences in reaction rates and regiochemical outcomes. The key differentiator is the relative reactivity gradient across the halogen series (I >> Br > Cl), which directly affects synthetic feasibility, catalyst loading, and product distribution [1]. Attempting to substitute 1-bromohex-1-yne for 1-iodohex-1-yne without adjusting reaction parameters frequently results in unacceptably low conversion or complete failure of the desired transformation, necessitating re-optimization and incurring material and labor costs [2].

Reactivity Gradient Halogen-dependent reactivity (I >> Br > Cl) may cause low conversion or failed reaction if bromo or chloro analog is substituted without re-optimization.
Catalyst Demand Bromoalkynes may require higher catalyst loading or elevated temperature, increasing cost and risk of side reactions.
Regiochemical Shift Difference in oxidative addition kinetics can alter regiochemical outcomes in hydroboration and coupling, limiting direct substitution.

Quantitative Differentiation Evidence: 1-Iodohex-1-yne vs. 1-Bromohex-1-yne and 1-Chlorohex-1-yne


Hydroboration Kinetics: 1-Iodohex-1-yne Exhibits 12-Fold Higher Reactivity than 1-Bromohex-1-yne

In competitive hydroboration studies with 9-borabicyclo[3.3.1]nonane (9-BBN) in carbon tetrachloride, 1-iodohex-1-yne demonstrates substantially higher reactivity than its bromo- and chloro- counterparts [1]. The relative reactivity scale (1-hexyne = 100) clearly quantifies the halogen substituent effect: the iodo derivative retains significant activity, whereas the bromo analog is nearly unreactive under the same conditions.

Hydroboration Kinetics
Head-to-head
12.3 (relative to 1-hexyne = 100)
Reported higher reactivity supports shorter hydroboration times.
9-BBN dimer in CCl4, 25 °C; 1-Br rate 1.01, 1-Cl 0.422.
Hydroboration Reaction Kinetics Organoborane Synthesis

Carbon–Halogen Bond Dissociation Energy: Iodoalkyne Enables Milder Catalytic Conditions

The carbon–iodine bond in 1-iodohex-1-yne possesses a bond dissociation energy of approximately 50–55 kcal/mol, which is roughly 20 kcal/mol lower than the corresponding C–Br bond in 1-bromoalkynes and approximately 35 kcal/mol lower than the C–Cl bond [1]. This fundamental difference underpins the observed kinetic advantages across multiple reaction classes.

C–I Bond Energy
Class-level
~50–55 kcal/mol
Lower bond energy supports milder oxidative addition.
C–Br ~70–75, C–Cl ~85–90 kcal/mol (class-level thermochemical values).
Cross-Coupling Bond Dissociation Energy Catalysis

Direct Photolysis Product Distribution: Radical Pathway Selectivity Preserved for Iodo Derivative

Direct photolysis (>200 nm) of 1-bromo- and 1-iodo-1-hexynes in both polar and nonpolar solvents yields exclusively radical-derived products, with no evidence of ionic intermediates . This behavior contrasts sharply with alkyl and vinyl halides, which generate ionic photoproducts under similar conditions, and confirms that both haloalkynes follow a consistent radical fragmentation pathway.

Photolysis Product Distribution
Data to verify
Radical pathway only
Predictable radical reactivity supports photoredox applications.
No ionic products; photolysis >200 nm in polar/nonpolar solvents.
Photochemistry Radical Reactions Mechanistic Studies

Aminocarbonylation Reactivity: Iodoalkyne Outperforms Bromo Analog in Pd-Catalyzed Amide Formation

In palladium-catalyzed aminocarbonylation studies, 1-iodohex-1-yne and related iodoalkynes react efficiently with amines under CO atmosphere to yield alkynyl amides [1]. The corresponding bromoalkyne (bromoethynylbenzene) was explicitly noted to exhibit lower reactivity than its iodo derivative under identical conditions, consistent with the relative ease of oxidative addition for C–I versus C–Br bonds.

Aminocarbonylation Reactivity
Cross-study comparable
Iodoalkyne > bromoalkyne
Supports alkynyl amide synthesis under standard Pd conditions.
Bromo analog may require higher loading or temperature (Tetrahedron 2018).
Aminocarbonylation Palladium Catalysis Alkynyl Amide

Iodine Atom-Transfer Cyclization: 1-Iodohex-1-yne Serves as External Iodine Atom Source

1-Iodohex-1-yne functions effectively as an external iodine atom source in iodine atom-transfer-type cyclization reactions of ω-iodo-1-alkynes, enabling the formation of diiodomethylene products . The bromine atom-transfer analog has also been explored, demonstrating that the iodoalkyne participates in these radical cascade processes.

Iodine Atom-Transfer Cyclization
Class-level
Dual substrate/iodine source
Enables radical cascade formation of diiodomethylene cycles.
Atom-transfer cyclization; conditions-dependent utility.
Atom-Transfer Cyclization Radical Cyclization Iodine Source

Optimal Application Scenarios for 1-Iodohex-1-yne Based on Quantified Differentiation Evidence


Synthesis of (E)-Alkenylboranes via Hydroboration for Pheromone and Natural Product Synthesis

For the stereoselective synthesis of trans-alkenes—common structural motifs in insect pheromones and bioactive natural products—1-iodohex-1-yne is the preferred haloalkyne substrate. Its 12.2-fold higher hydroboration rate relative to 1-bromohex-1-yne [1] enables practical reaction times and high yields of monohydroboration products. Researchers requiring efficient access to alkenylborane intermediates should prioritize the iodo derivative over bromo- or chloro- analogs to avoid kinetic bottlenecks.

Palladium-Catalyzed Alkynyl Amide Synthesis under Mild Conditions

In aminocarbonylation reactions targeting alkynyl amides—valuable intermediates for pharmaceuticals and agrochemicals—1-iodohex-1-yne provides superior reactivity compared to bromoalkynes [1]. This enables effective coupling under standard Pd(0)/CO conditions without requiring elevated catalyst loadings or extended reaction times, making it the cost-effective choice for medicinal chemistry libraries and process development.

Sonogashira and Related Cross-Coupling Reactions Requiring High C(sp)–C(sp²) Bond-Forming Efficiency

The low C–I bond dissociation energy of 1-iodohex-1-yne (approximately 50–55 kcal/mol, ~20 kcal/mol lower than C–Br) facilitates rapid oxidative addition to Pd(0) and other transition metals [1]. This property makes it particularly valuable in Sonogashira couplings with aryl or vinyl halides where mild thermal conditions are required to preserve sensitive functional groups. Procuring the iodoalkyne rather than the bromoalkyne minimizes catalyst decomposition and maximizes conversion in cross-coupling workflows.

Radical Cascade and Atom-Transfer Cyclization Methodologies

1-Iodohex-1-yne serves a dual role as both substrate and external iodine atom source in radical atom-transfer cyclizations, enabling the construction of diiodomethylene-containing cyclic frameworks [1]. This unique capability distinguishes it from standard terminal alkynes and chloroalkynes, providing access to complex molecular architectures that are difficult to achieve through conventional polar or transition metal-catalyzed routes.

Application
Selection Property
Validation Focus
Stereoselective (E)-alkenylborane synthesis
Haloalkyne reactivity ranking for hydroboration
Monohydroboration rate and yield consistency
Pd-catalyzed alkynyl amide formation
Oxidative addition efficiency of C–I vs C–Br
Conversion under standard Pd(0)/CO conditions
Sonogashira cross-coupling with sensitive substrates
Low C–I bond dissociation energy
Mild thermal conditions to preserve functional groups
Radical atom-transfer cyclization
Dual substrate/iodine source capability
Access to diiodomethylene cyclic scaffolds
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